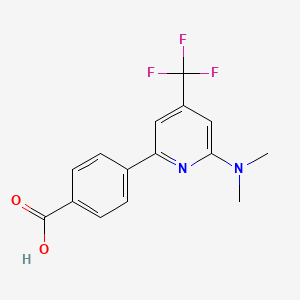
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Vue d'ensemble
Description
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid (commonly referred to as DMF-PBA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DMF-PBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMF-PBA features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, enhancing its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 351.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N3O |
| Molecular Weight | 351.34 g/mol |
| IUPAC Name | This compound |
DMF-PBA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. The dimethylamino group enhances its binding affinity to specific proteins, while the trifluoromethyl group may improve metabolic stability.
Key Mechanisms:
- Inhibition of Prostaglandin E2 (PGE2) : DMF-PBA has been shown to inhibit PGE2-induced pathways, which are critical in inflammation and pain response.
- Antagonism of Receptors : It acts as an antagonist for certain receptors linked to inflammatory responses, potentially reducing symptoms in conditions like arthritis.
Biological Activity Studies
Several studies have evaluated the pharmacological effects of DMF-PBA:
- In Vitro Studies : Research indicates that DMF-PBA exhibits significant inhibitory activity against PGE2 synthesis with an IC50 value of approximately 123 nM in human whole blood assays . This suggests a strong potential for anti-inflammatory applications.
- In Vivo Studies : In animal models, DMF-PBA demonstrated efficacy comparable to traditional NSAIDs like diclofenac in reducing inflammation and pain in models such as monoiodoacetic acid (MIA) induced pain and adjuvant-induced arthritis (AIA) models .
Table 1: Summary of Biological Activity Data
| Study Type | Model | IC50 Value (nM) | Comparison Compound |
|---|---|---|---|
| In Vitro | Human Whole Blood Assay | 123 | CJ-023,423 |
| In Vivo | MIA Pain Model | Comparable | Diclofenac |
| In Vivo | AIA Inflammatory Model | Effective | - |
Case Studies
- Clinical Trials : A compound structurally related to DMF-PBA was selected for clinical trials due to its promising pharmacokinetic profile and selectivity as an EP4 antagonist, highlighting its potential for treating inflammatory conditions .
- SAR Optimization : Structure-activity relationship (SAR) studies have led to the identification of derivatives with enhanced activity profiles, further supporting the therapeutic potential of DMF-PBA .
Propriétés
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEIZKWGLSBXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















